An In-depth Technical Guide to the Fundamental Properties of Isocrotonic Acid
An In-depth Technical Guide to the Fundamental Properties of Isocrotonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocrotonic acid, systematically known as (Z)-2-butenoic acid, is a monounsaturated short-chain fatty acid. It is the cis isomer of crotonic acid ((E)-2-butenoic acid).[1][2] This document provides a comprehensive overview of the fundamental chemical and physical properties of isocrotonic acid, detailed experimental protocols for their determination, and its relevance in biochemical pathways.
Chemical and Physical Properties
Isocrotonic acid is a colorless, oily liquid with an odor reminiscent of brown sugar.[1][3] It is miscible with water and other polar solvents.[3] At its boiling point, it isomerizes to the more stable trans isomer, crotonic acid.[1]
Quantitative Data Summary
The key physical and chemical properties of isocrotonic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₄H₆O₂ | |
| Molecular Weight | 86.09 | g/mol |
| CAS Number | 503-64-0 | |
| Melting Point | 12.5 - 15 | °C |
| Boiling Point | 168 - 171.9 | °C |
| Density | 1.026 - 1.03 | g/cm³ |
| Refractive Index | ~1.446 | |
| Water Solubility | 1000 | mg/mL at 20°C |
| pKa | ~4.9 |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and structural elucidation of isocrotonic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for distinguishing between isocrotonic acid and its trans isomer, crotonic acid. The key differentiating feature is the coupling constant (³J_HH) between the two vinylic protons. For the cis isomer (isocrotonic acid), this coupling constant is typically in the range of 7-12 Hz, whereas for the trans isomer, it is larger (12-18 Hz).[3]
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Infrared (IR) Spectroscopy: The IR spectrum of isocrotonic acid will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), the C=C stretch of the alkene (~1640-1680 cm⁻¹), and the C-H out-of-plane bending for a cis-alkene (~675-730 cm⁻¹).
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of isocrotonic acid shows a molecular ion peak (M⁺) at an m/z of 86.[4] Characteristic fragmentation patterns include the loss of a hydroxyl radical (•OH) resulting in a peak at m/z 69, and the loss of the carboxyl group (•COOH) leading to a peak at m/z 41.[4]
Experimental Protocols
The following sections detail the methodologies for key experiments related to the synthesis and characterization of isocrotonic acid.
Synthesis of Isocrotonic Acid via Favorskii Rearrangement
Isocrotonic acid can be prepared from 1,3-dibromo-2-butanone (B1660675) via the Favorskii rearrangement.[2]
Materials:
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1,3-dibromo-2-butanone
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Sodium hydroxide (B78521)
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Dichloromethane
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Water
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Ice
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Hydrochloric acid (for acidification)
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Round-bottom flask, stirrer, dropping funnel, condenser
Procedure:
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Prepare a solution of sodium hydroxide in water in a round-bottom flask equipped with a stirrer and cooled in an ice bath.
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Slowly add 1,3-dibromo-2-butanone to the cooled sodium hydroxide solution with vigorous stirring. The temperature should be maintained below 10°C.
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After the addition is complete, continue stirring at room temperature for several hours to allow the rearrangement to go to completion.
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Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2.
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Extract the aqueous layer with dichloromethane.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield crude isocrotonic acid.
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Purify the crude product by fractional distillation under reduced pressure.
Determination of Melting Point
Materials:
-
Purified isocrotonic acid
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Capillary tubes
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Melting point apparatus
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Thermometer
Procedure:
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Ensure the isocrotonic acid sample is completely dry.
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Seal one end of a capillary tube by heating it in a flame.
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Introduce a small amount of the solid isocrotonic acid (if crystallized) or cooled liquid into the open end of the capillary tube.
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Pack the sample into the sealed end of the tube by gently tapping. The sample height should be 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature about 10-15°C below the expected melting point of isocrotonic acid (~15°C).
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Then, decrease the heating rate to approximately 1-2°C per minute.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
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For isocrotonic acid, which can be a liquid at room temperature, this procedure would be performed with a cooled sample.
Determination of pKa by Potentiometric Titration
Materials:
-
Isocrotonic acid
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
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pH meter and electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
Procedure:
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Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
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Accurately weigh a known amount of isocrotonic acid and dissolve it in a known volume of deionized water in a beaker.
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Place the beaker on a magnetic stirrer and add a stir bar.
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Immerse the calibrated pH electrode into the solution.
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Fill a burette with the standardized NaOH solution.
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Record the initial pH of the isocrotonic acid solution.
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Add the NaOH solution in small, known increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
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Continue the titration until the pH shows a large jump, and then continue for several more additions.
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Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
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The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.
Biochemical Relevance and Signaling Pathways
Isocrotonic acid, as a short-chain unsaturated fatty acid, is involved in fatty acid metabolism.[3] While it may not have a dedicated signaling pathway in the manner of hormones, its metabolism is integrated with central energy-producing pathways. A key process is the beta-oxidation of unsaturated fatty acids, which requires additional enzymatic steps compared to saturated fatty acids.
Beta-Oxidation of a Cis-Unsaturated Fatty Acid
The beta-oxidation of a fatty acid with a cis double bond, such as isocrotonic acid (after activation to its CoA-derivative), requires the action of an isomerase to convert the cis double bond into a trans double bond, which is a substrate for the next enzyme in the pathway.
Caption: Role of Enoyl-CoA Isomerase in the beta-oxidation of isocrotonyl-CoA.
Experimental Workflow for Property Determination
The logical flow for the comprehensive characterization of a sample of isocrotonic acid is outlined below.
